

2,5-Dimethoxy-4-propylamphetamine hydrochloride pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DOPR hydrochloride	
Cat. No.:	B3026052	Get Quote

An In-depth Technical Guide on the Core Pharmacology of 2,5-Dimethoxy-4-propylamphetamine Hydrochloride (DOPR)

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR), a member of the DOx family of psychedelic phenethylamines, is a structural analog of DOM (2,5-dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, DOPR is distinguished by the substitution of a propyl group for the methyl group at the 4-position of the phenyl ring.[1][2] This modification significantly influences its pharmacological profile, particularly its potency and duration of action.[2][3] This technical guide provides a comprehensive overview of the pharmacology of **DOPR hydrochloride**, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. DOPR's primary effects are mediated through its interaction with the serotonergic system.

Mechanism of Action

DOPR functions as a potent agonist at serotonin 5-HT₂ receptors, with a notable affinity for the 5-HT_{2a}, 5-HT_{2e}, and 5-HT₂C subtypes.[1][4] The psychedelic effects are primarily attributed to



its partial agonism at the 5-HT_{2a} receptor.[2][5] The 4-propyl substitution enhances the molecule's lipophilicity, which is believed to improve receptor binding affinity and facilitate its passage across the blood-brain barrier when compared to analogs with shorter alkyl chains.[1] [2] In contrast to its high affinity for 5-HT₂ receptors, DOPR demonstrates very weak affinity for the 5-HT₁ receptor subtype.[1][4]

Receptor Binding and Functional Potency

Quantitative in vitro studies have been conducted to determine DOPR's potency at its primary target. These findings are crucial for understanding its structure-activity relationship (SAR) within the DOx class of compounds.

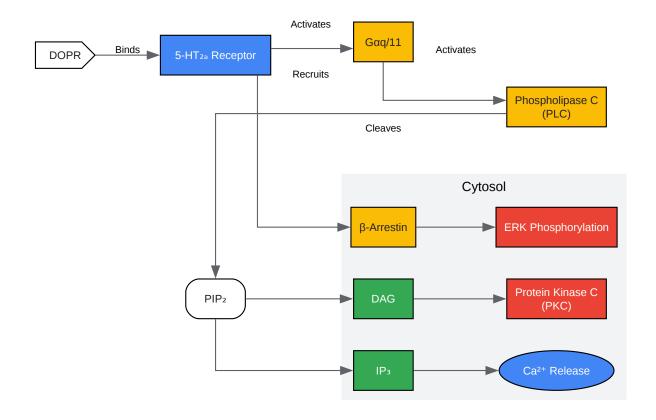
Parameter	Receptor	Value	Species/Assay	Reference
EC50	5-HT _{2a}	12 nM	In vitro	[2]
Potency Range	5-HT2a	1 - 9 nM	In vitro functional assays	[5][6]

Signaling Pathways

Activation of the 5-HT_{2a} receptor by DOPR initiates a cascade of intracellular signaling events. This process is not limited to a single pathway and involves both G-protein-dependent and independent mechanisms.

- Gq/11 Pathway: Canonically, the 5-HT_{2a} receptor couples to the Gq/11 G-protein. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).
- β-Arrestin Pathway: Beyond G-protein coupling, evidence suggests that DOPR-mediated 5-HT_{2a} activation also leads to the recruitment of β-arrestin.[2] This can initiate a separate wave of signaling, including the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway implicated in synaptic plasticity.[2]





Click to download full resolution via product page

Caption: 5-HT_{2a} receptor signaling cascade initiated by DOPR.

In Vivo Pharmacological Effects

Preclinical studies in rodent models provide insight into the behavioral and physiological effects of DOPR.



Effect	Model	Dose Range	Outcome	Reference(s)
Psychedelic-like	Mouse Head- Twitch Response (HTR)	≥ 0.1 mg/kg	Induces head- twitch behavior, a proxy for hallucinogenic potential. More potent but less efficacious than DOM.	[1][4][7]
Motivational	Mouse Progressive Ratio Breakpoint Task (PRBT)	0.0106 - 0.032 mg/kg	Increases effortful motivation specifically in low-performing animals.	[2][7]
Locomotor Activity	Rodent models	Dose-dependent	Hyperlocomotion at lower doses; hypolocomotion at higher doses.	[1][4]
Thermoregulatio n	Rodent models	Higher doses	Induces hypothermia.	[1][4]

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

ADME Profile

DOPR is characterized by its slow onset and exceptionally long duration of action, which are key differentiators from other classic psychedelics.[1]



Parameter	Description	Value / Pathway	Reference(s)
Administration	Route	Oral	[1]
Onset of Action	Time to effect	Very Slow	[1]
Duration of Action	Total time of effects	20 - 30 hours	[1]
Distribution	CNS Penetration	Readily crosses the blood-brain barrier; highest brain/plasma ratio among DOM homologues.	[1]
Metabolism	Primary Enzyme	Cytochrome P450 2D6 (CYP2D6)	[2][8]
Primary Reaction	O-demethylation of the 2-methoxy group	[2]	
Primary Metabolite	5-methoxy-4- propylamphetamine	[2]	
Elimination Half-life (t1/2)	Rodent models	14 - 18 hours	[2]
Excretion	Routes	55% as glucuronidated metabolites in urine; 30% unchanged in feces.	[2]

Experimental Protocols

The characterization of DOPR's pharmacology relies on a suite of standardized in vitro and in vivo assays.

In Vitro Receptor Affinity and Function

• Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀) of DOPR at target receptors.



- · Methodology (General Protocol):
 - Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT_{2a}).
 - Binding Assay (Affinity):
 - Prepare cell membrane homogenates.
 - Perform competitive radioligand binding assays using a known radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT₂a).
 - Incubate membranes with the radioligand and varying concentrations of DOPR.
 - Measure the displacement of the radioligand to calculate the inhibition constant (Ki).
 - Functional Assay (Potency):
 - For Gq-coupled receptors, measure second messenger accumulation (e.g., IP¹ accumulation using an HTRF assay or intracellular calcium flux using a fluorescent probe like Fura-2).
 - Plate whole cells and stimulate with a range of DOPR concentrations.
 - Measure the response to generate a dose-response curve and calculate the EC₅₀ and Emax values.

In Vivo Behavioral Assessment

- Objective: To assess the psychedelic-like and motivational effects of DOPR in animal models.
- Methodology (Protocols):
 - Head-Twitch Response (HTR) Assay:
 - Animals: C57BL/6J mice are commonly used.

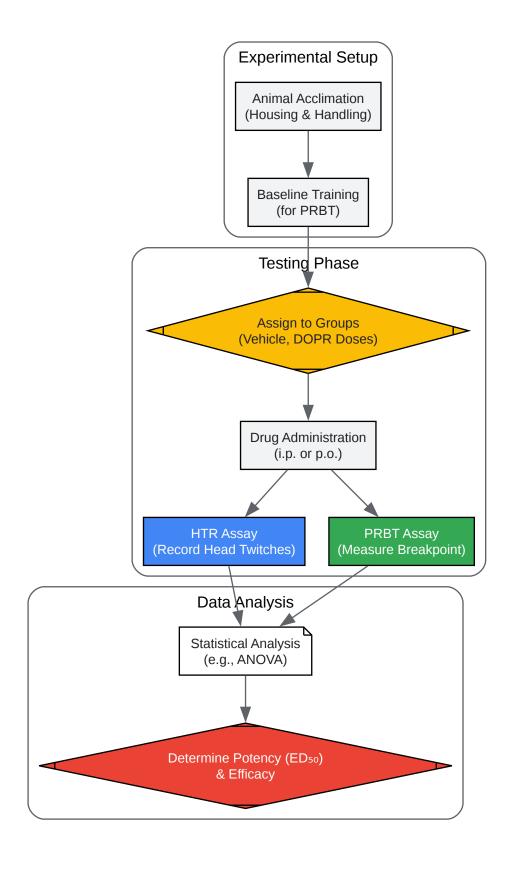
Foundational & Exploratory





- Procedure: Following a habituation period in an observation chamber, administer DOPR
 hydrochloride (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.
- Data Collection: Record the number of head twitches (rapid, involuntary head movements) over a defined period (e.g., 60 minutes). The dose at which a significant increase in HTR is observed is determined.[7]
- Progressive Ratio Breakpoint Task (PRBT):
 - Animals: Mice trained to perform an operant task (e.g., lever pressing) for a food reward.
 - Procedure: The task requirement (e.g., number of lever presses) for each subsequent reward increases progressively. The "breakpoint" is the final ratio completed before the animal ceases to respond, serving as a measure of effortful motivation.
 - Data Collection: Administer low ("micro") doses of DOPR and measure the change in the breakpoint relative to baseline or vehicle control.[2][7]





Click to download full resolution via product page

Caption: Workflow for in vivo behavioral assessment of DOPR.



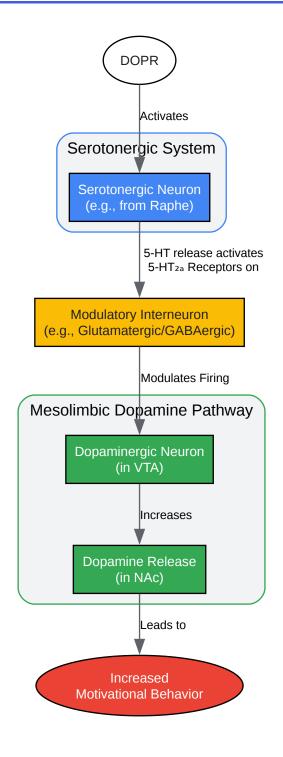
Bioanalytical Quantification

- Objective: To reliably detect and quantify DOPR and its metabolites in biological matrices (e.g., plasma, brain tissue).
- Methodology (UHPLC-QTOF-MS):
 - Sample Preparation: Perform protein precipitation and/or solid-phase extraction (SPE) on the biological matrix to isolate the analyte.
 - Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system
 with a suitable column (e.g., C18) to separate DOPR from other matrix components.
 - Mass Spectrometry: Employ a quadrupole time-of-flight mass spectrometer (QTOF-MS) for detection.
 - Identification: Confirm the presence of DOPR by matching the retention time and high-resolution mass-to-charge ratio (m/z) of the precursor ion (m/z 238.154 for [M+H]+) and its characteristic product ions (e.g., m/z 121.065, m/z 91.054).[2]

Modulation of Mesolimbic Dopamine

While DOPR is a primary serotonergic agent, its behavioral effects, particularly on motivation, are linked to downstream modulation of the dopaminergic system. Microdialysis studies in rodents have shown that the improvements in PRBT performance following low-dose DOPR administration correlate with an increase in striatal dopamine release.[2] This suggests an indirect mechanism where activation of 5-HT_{2a} receptors on neurons that project to or within the ventral tegmental area (VTA) or nucleus accumbens (NAc) modulates the activity of the mesolimbic dopamine pathway.





Click to download full resolution via product page

Caption: Hypothesized interaction between DOPR and the mesolimbic pathway.

Conclusion

2,5-Dimethoxy-4-propylamphetamine hydrochloride is a potent, long-acting psychedelic with primary agonist activity at 5-HT₂ class receptors. Its unique pharmacological profile is defined



by high potency, a slow onset, an extended duration of action, and a distinct separation between doses that elicit pro-motivational effects and those that induce psychedelic-like responses in preclinical models. The detailed characterization of its receptor interactions, signaling cascades, and metabolic pathways provides a solid foundation for its use as a tool in neuroscience research and for the potential development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,5-Dimethoxy-4-propylamphetamine Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethoxy-4-propylamphetamine (63779-88-4) for sale [vulcanchem.com]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxy-4-propylamphetamine Wikiwand [wikiwand.com]
- 5. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low (micro)doses of 2,5-dimethoxy-4-propylamphetamine (DOPR) increase effortful motivation in low-performing mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Dimethoxy-4-propylamphetamine hydrochloride pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026052#2-5-dimethoxy-4-propylamphetaminehydrochloride-pharmacology]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com